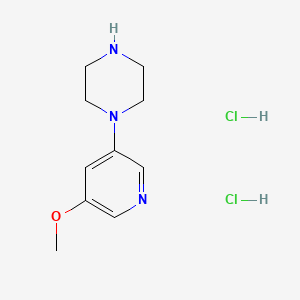

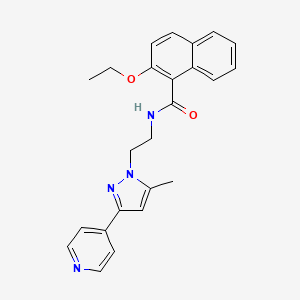

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride

説明

The compound "1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential pharmacological applications. Piperazine derivatives are known for their central nervous system (CNS) activity, and they often target serotonin and dopamine receptors, which are implicated in various psychiatric disorders. The papers provided focus on the synthesis, structural analysis, and pharmacological evaluation of novel piperazine derivatives with potential antidepressant and antianxiety properties , as well as their affinity for serotonin and dopamine receptors .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions. For instance, one paper describes the synthesis of a series of compounds starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with different aromatic aldehydes. The resulting products are then cyclized with hydroxylamine hydrochloride to form 4,5-dihydro-1,2-oxazoles, which are further reacted with N-methyl piperazine to produce the desired piperazine derivatives . This method demonstrates the versatility of piperazine chemistry and the ability to introduce various substituents to modulate the compound's pharmacological profile.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. NMR spectroscopy is a powerful tool used to determine the complete structure of these compounds. For example, one study used DEPT, H-H COSY, HMQC, and HMBC techniques to assign the NMR spectra of a piperazine dihydrochloride salt, which is essential for confirming the synthesized structure and understanding its potential interactions with biological receptors .

Chemical Reactions Analysis

Piperazine derivatives can exhibit a range of chemical reactions based on their functional groups. The presence of substituents like methoxyphenyl or benzotriazolyl groups can influence the compound's reactivity and binding affinity to receptors. The papers suggest that the introduction of different substituents can modulate the compounds' affinity for serotonin and dopamine receptors, which is a key consideration in the design of CNS agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). While the provided papers do not detail these properties, they are typically characterized during the drug development process to ensure optimal bioavailability and therapeutic efficacy.

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride and its analogues have been evaluated for their potential in inhibiting HIV-1 reverse transcriptase. This research is significant as it contributes to the development of new classes of non-nucleoside inhibitors for HIV-1, offering potential advancements in HIV treatment (Romero et al., 1994).

Genotoxicity Studies

Studies on similar piperazine derivatives have explored their genotoxicity, particularly in the context of treating obesity. This research is crucial for understanding the safety profile of these compounds, which can inform their therapeutic applications (Kalgutkar et al., 2007).

Phosphodiesterase 5 (PDE5) Inhibition

Research into aminopyridopyrazinones, closely related to this compound, has led to the identification of compounds that inhibit phosphodiesterase 5 (PDE5). These findings are significant for developing treatments for hypertension and evaluating the therapeutic potential of PDE5 inhibitors in the brain (Hughes et al., 2010).

Antimicrobial Activities

Studies on derivatives of triazoles and related compounds have explored their antimicrobial activities. This research is pivotal in discovering new antimicrobial agents, particularly in an era of increasing antibiotic resistance (Bektaş et al., 2007).

Spectroscopic Studies

Spectroscopic studies of similar piperazine dihydrochloride salts provide essential insights into their chemical structure and properties. This information is crucial for the development and optimization of these compounds in various applications (Qin et al., 2005).

σ Receptor Ligands

Research on analogues of σ receptor ligands, like this compound, is vital for developing therapeutic and diagnostic applications in oncology. Adjusting the lipophilicity of these compounds enhances their potential for tumor cell entry (Abate et al., 2011).

作用機序

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular functions .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Piperazine derivatives are known to induce various molecular and cellular effects based on their interaction with their targets .

生化学分析

Biochemical Properties

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in neurotransmitter pathways, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and signaling pathways. Additionally, this compound can bind to GABA receptors, influencing inhibitory neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in neurotransmission and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of enzymes such as acetylcholinesterase by binding to their active sites, preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit GABA receptors, leading to changes in inhibitory neurotransmission . These molecular interactions result in alterations in neurotransmitter levels and signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQNIJIQJRSDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044713-39-3 | |

| Record name | 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)